molecular formula C11H23N B13303719 2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine

2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine

Katalognummer: B13303719
Molekulargewicht: 169.31 g/mol
InChI-Schlüssel: DEHOCXVAHNPINL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C11H23N. It is a cyclohexane derivative with two methyl groups at the 2 and 3 positions and an isopropylamine group at the 1 position. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:

    Cyclohexanone Derivative Formation: The starting material, cyclohexanone, is subjected to methylation to introduce the two methyl groups at the 2 and 3 positions. This can be achieved using methylating agents such as methyl iodide in the presence of a base like sodium hydride.

    Amination: The methylated cyclohexanone is then reacted with isopropylamine to form the desired amine. This step usually requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amine group into an alkyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydride)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkylated derivatives

    Substitution: Secondary or tertiary amines

Wissenschaftliche Forschungsanwendungen

2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-dimethylcyclohexanamine: Lacks the isopropyl group, resulting in different reactivity and biological activity.

    N-(propan-2-yl)cyclohexan-1-amine: Lacks the methyl groups at the 2 and 3 positions, affecting its steric and electronic properties.

Uniqueness

2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine is unique due to the presence of both the isopropylamine group and the two methyl groups on the cyclohexane ring. This combination of structural features imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C11H23N

Molekulargewicht

169.31 g/mol

IUPAC-Name

2,3-dimethyl-N-propan-2-ylcyclohexan-1-amine

InChI

InChI=1S/C11H23N/c1-8(2)12-11-7-5-6-9(3)10(11)4/h8-12H,5-7H2,1-4H3

InChI-Schlüssel

DEHOCXVAHNPINL-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC(C1C)NC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.